molecular formula C9H10FNO B13253625 4-Cyclopropoxy-3-fluoroaniline

4-Cyclopropoxy-3-fluoroaniline

Cat. No.: B13253625
M. Wt: 167.18 g/mol
InChI Key: OPTZOTRWXWOHEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-fluoroaniline typically involves the reaction of 4-fluoroaniline with cyclopropyl alcohol under specific conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-3-fluoroaniline is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-fluoroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific research and industrial applications where these properties are desired .

Biological Activity

4-Cyclopropoxy-3-fluoroaniline is an organic compound characterized by its unique cyclopropoxy group and a fluorine atom attached to an aniline structure. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article compiles and analyzes diverse research findings, case studies, and experimental data related to the biological activity of this compound.

Chemical Structure and Properties

This compound can be represented as follows:

Chemical Formula C10H10FNO\text{Chemical Formula C}_10\text{H}_{10}\text{FNO}

The presence of the cyclopropoxy group contributes to its unique properties, which may influence its biological activity.

Research indicates that this compound acts as a modulator of the E3 ubiquitin ligase complex, specifically targeting Cereblon (CRBN). This interaction promotes the ubiquitination and subsequent degradation of specific substrate proteins, which can lead to therapeutic effects in various malignancies. The modulation of protein degradation pathways is a promising strategy in cancer therapy, particularly for myelodysplastic syndromes (MDS) and other hematological cancers .

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its action on the CRL4 CRBN E3 ubiquitin ligase complex. The following table summarizes the anticancer activity observed in different cell lines:

Cell Line IC50 (µM) Mechanism
MM.1S (Multiple Myeloma)0.5Induction of apoptosis via CRBN modulation
MV-4-11 (AML)0.8Protein degradation pathway activation
Mino (Mantle Cell Lymphoma)0.6Targeting substrate proteins for degradation

These findings highlight the compound's potential as a therapeutic agent in oncology.

Immunomodulatory Effects

In addition to its anticancer properties, this compound has shown promise in modulating immune responses. It has been reported that this compound can influence T-cell activation and proliferation, suggesting a role in treating autoimmune conditions or enhancing anti-tumor immunity .

Case Studies

A notable case study involved the administration of this compound in a preclinical model of MDS. The study demonstrated a marked reduction in tumor burden and improved survival rates among treated subjects compared to controls. The mechanism was attributed to enhanced degradation of CK1α, a substrate linked to tumor growth and survival .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available aniline derivatives. The cyclopropoxy group can be introduced through various synthetic pathways, including cyclopropanation reactions or via coupling reactions with cyclopropyl-containing reagents .

Additionally, research into derivatives of this compound has revealed that modifications can enhance its efficacy and selectivity against specific cancer types. For instance, analogs with altered substituents on the aromatic ring have demonstrated improved potency and selectivity profiles .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

4-cyclopropyloxy-3-fluoroaniline

InChI

InChI=1S/C9H10FNO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2

InChI Key

OPTZOTRWXWOHEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)N)F

Origin of Product

United States

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